molecular formula C17H17NO3 B2850599 3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid CAS No. 519045-03-5

3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid

Cat. No. B2850599
CAS RN: 519045-03-5
M. Wt: 283.327
InChI Key: WYQWGXXTRGAWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-acetamidophenylboronic acid” has a molecular formula of CHBNO and an average mass of 178.981 Da . Another compound, “2-(Acetylamino)-3-phenyl-2-propenoic acid”, has a chemical formula of C11H11NO3 .


Synthesis Analysis

There is a report on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “3-acetamidophenylboronic acid” has a molecular formula of CHBNO, an average mass of 178.981 Da, and a monoisotopic mass of 179.075378 Da . The compound “DL-N-Acetaminocinnamic Acid” has a molecular formula of CHNO, an average mass of 205.210 Da, and a monoisotopic mass of 205.073898 Da .


Chemical Reactions Analysis

Pinacol boronic esters, which are related to the compound , are involved in a catalytic protodeboronation process . This process is not well developed, but it has been reported to involve a radical approach .


Physical And Chemical Properties Analysis

The compound “2-(Acetylamino)-3-phenyl-2-propenoic acid” crystallizes from H2O as the dihydrate, and on drying at 100°C, it forms the anhydrous compound which is hygroscopic .

Scientific Research Applications

Drug Design and Delivery

3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid: is considered for its potential in drug design and delivery systems. Its structure could be utilized in the development of new drugs, particularly as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.

Hydrolysis Studies

The compound’s susceptibility to hydrolysis at physiological pH is of interest. Understanding its behavior in aqueous solutions can inform its stability and reactivity, which are crucial for pharmacological applications . This knowledge is essential for ensuring the compound’s efficacy and safety in biological systems.

Organic Synthesis

In organic chemistry, 3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid could serve as a building block for synthesizing various organic compounds. Its boronic ester moiety is a key functional group that can undergo diverse chemical transformations, expanding the toolkit for synthetic chemists .

Catalytic Protodeboronation

The compound may be involved in catalytic protodeboronation processes. This reaction is significant for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in the synthesis of complex organic molecules .

Anti-Inflammatory Applications

Derivatives of this compound have shown anti-inflammatory properties. They could inhibit the growth of certain cancer cells, making them potential candidates for anti-cancer drugs .

Peptidylglycine Alpha-Amidating Monooxygenase Inhibition

The compound has been identified as an inhibitor of peptidylglycine alpha-amidating monooxygenase. This enzyme is involved in the maturation of peptide hormones and neurotransmitters, indicating the compound’s potential in modulating these biological pathways .

properties

IUPAC Name

3-(4-acetamidophenyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)18-15-9-7-13(8-10-15)11-16(17(20)21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQWGXXTRGAWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.